N-methyl-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1H-1,2,4-triazole-5-carboxamide: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a triazole ring substituted with a methyl group and a carboxamide group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing N-methyl-1H-1,2,4-triazole-5-carboxamide involves the use of microwave-assisted reactions.
Thermal Cyclization: Another method involves the thermal cyclization of β-acylamidrazones.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and environmentally benign nature. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-methyl-1H-1,2,4-triazole-5-carboxamide can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the triazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N-methyl-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes, making it a candidate for drug development .
Medicine: this compound has shown promise in the development of antiviral and anticancer agents. Its ability to inhibit specific enzymes involved in disease pathways makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide: This compound has a similar structure but with a bromine atom at the 3-position, which can alter its reactivity and biological activity.
Methyl-1H-1,2,4-triazole-3-carboxylate: This ester derivative is used as a precursor in the synthesis of nucleoside analogues.
Uniqueness: N-methyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential as a therapeutic agent make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-methyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-5-4(9)3-6-2-7-8-3/h2H,1H3,(H,5,9)(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFLWZGDLDWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.